2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole
Description
The compound 2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is a heterocyclic molecule featuring:
- A 1,3-benzothiazole core, a sulfur- and nitrogen-containing aromatic system known for diverse pharmacological activities.
- A 4-[(2-isopropylimidazol-1-yl)methyl]piperidine substituent, combining imidazole’s metal-coordination capacity with the lipophilic isopropyl group.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-14(2)18-21-9-12-24(18)13-15-7-10-23(11-8-15)20(25)19-22-16-5-3-4-6-17(16)26-19/h3-6,9,12,14-15H,7-8,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKDNRVNDDWPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazole ring, the piperidine ring, and the benzothiazole ring, followed by their sequential coupling.
Formation of Imidazole Ring: The imidazole ring can be synthesized via the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of Piperidine Ring: Piperidine derivatives are often synthesized through hydrogenation, cyclization, and amination reactions.
Formation of Benzothiazole Ring: Benzothiazole rings are typically formed through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The imidazole and benzothiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using hydrogenation techniques, particularly targeting the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to fully saturated piperidine derivatives.
Scientific Research Applications
2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity, while the piperidine and benzothiazole rings can interact with various receptors and proteins, modulating their function .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Structural and Electronic Differences
Core Heterocycle Variations: The target compound’s benzothiazole core differs from benzimidazole (9c, ) or pyrazolopyrimidine () analogs, altering electron distribution and binding pocket compatibility. Sulfur in benzothiazole enhances lipophilicity compared to benzimidazole’s nitrogen . Piperidine vs.
Substituent Impact :
- Isopropyl Group : The target’s isopropyl group enhances lipophilicity (logP ~3.5 estimated) versus bromophenyl (9c, logP ~4.2) or dioxolane (Azalanstat, logP ~2.8) , affecting membrane permeability.
- Triazole vs. Imidazole : Triazole in 9c offers metabolic stability over imidazole’s susceptibility to oxidation but may reduce metal-binding capacity.
Pharmacological Implications
- Enzyme Inhibition : The target’s imidazole-piperidine motif mirrors Azalanstat’s HO-1 inhibition mechanism, where imidazole coordinates heme iron . However, the benzothiazole core may shift selectivity toward kinases or proteases .
- Antimicrobial Potential: Benzimidazole-thiazole hybrids (e.g., 9c ) exhibit antimicrobial activity (MIC = 2–8 µg/mL against S. aureus), suggesting the target compound may share this profile if bioavailability is optimized.
Biological Activity
The compound 2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is a novel chemical entity that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups, including:
- Imidazole ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Piperidine moiety : Associated with various pharmacological effects, including analgesic and antitumor activities.
- Benzothiazole : Recognized for its role in drug development due to its diverse biological activities.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions and enzymes, potentially modulating their activity. The piperidine and benzothiazole components may enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance:
- A related compound demonstrated an IC50 value as low as 2.14 µM against various bacterial strains, showcasing its potential as an antimicrobial agent .
Anticancer Properties
The anticancer potential of compounds containing imidazole and benzothiazole rings has been documented in several studies. For example:
- Compounds similar to the target structure have shown promising results in inhibiting cancer cell proliferation with IC50 values ranging from 1.35 to 4.00 µM against different cancer cell lines .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been investigated:
- Studies on piperidine derivatives indicate that they can act as effective inhibitors of acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Anti-Tubercular Activity : A study involving substituted benzamide derivatives showed significant activity against Mycobacterium tuberculosis, with some compounds exhibiting IC90 values as low as 3.73 µM .
- Cytotoxicity Profiles : In vitro studies on human embryonic kidney cells (HEK-293) demonstrated that certain derivatives were non-toxic at effective concentrations, indicating a favorable safety profile for further development .
Data Tables
Q & A
Q. What are the key synthetic routes for constructing the benzothiazole core in this compound?
The benzothiazole core is synthesized via cyclization of 2-aminothiophenol derivatives with halogenated reagents (e.g., 6-fluorobenzyl chloride) under basic conditions (NaOH or K2CO3). Optimal yields require controlled temperatures (80–100°C) and polar aprotic solvents like DMF. Subsequent amidation with acyl chlorides or coupling agents (EDC/HOBt) links the benzothiazole to the piperidine-imidazole moiety. Catalytic systems like Cu(I)/2-pyridonate enhance efficiency for heterocyclic couplings .
Q. Which spectroscopic methods are critical for structural validation?
Multi-technique validation is essential:
- ¹H/¹³C NMR confirms proton/carbon environments (e.g., carbonyl at ~170 ppm).
- IR spectroscopy identifies functional groups (C=O stretch ~1650 cm⁻¹).
- ESI-MS verifies molecular weight (±2 Da tolerance).
- Elemental analysis (C, H, N) ensures purity (>98% match between calculated/experimental values).
- X-ray crystallography resolves stereochemical ambiguities, as demonstrated for imidazole derivatives .
Q. How is the piperidine-imidazole moiety synthesized and integrated?
The piperidine ring is functionalized via nucleophilic substitution or reductive amination. For example, 1-(piperidin-4-yl)propan-2-one is alkylated with 2-(propan-2-yl)-1H-imidazole using K2CO3 in DMF. Coupling to the benzothiazole carbonyl group employs carbodiimide-mediated amidation. Solvent choice (e.g., THF vs. DCM) and catalyst (DMAP) critically affect yields .
Advanced Questions
Q. How can computational modeling predict binding interactions with biological targets?
Molecular docking (AutoDock Vina, Schrödinger) uses crystal structures of targets (e.g., enzymes) to simulate ligand binding. Protonation states are adjusted to pH 7.4, and force fields (AMBER, CHARMM) optimize van der Waals/electrostatic interactions. Validation against known inhibitors (e.g., acarbose) and consensus scoring improve reliability. For imidazole derivatives, π-π stacking and hydrogen-bonding with active-site residues are key metrics .
Q. What strategies resolve contradictions in spectroscopic vs. computational data?
Discrepancies in NMR/IR data often arise from dynamic effects (e.g., tautomerism in imidazole). Solutions include:
- Variable-temperature NMR to identify shifting signals.
- DFT calculations (B3LYP/6-31G*) to model equilibrium states.
- 2D NMR (COSY, NOESY) to confirm through-space couplings.
- Cross-validation with X-ray structures to anchor assignments .
Q. How are structural modifications evaluated in SAR studies?
Systematic modifications (e.g., halogenation, alkyl chain variation) are synthesized via:
- Suzuki coupling for aryl substitutions.
- Mannich reactions for amine additions. Bioactivity is assessed via enzyme inhibition assays (IC50) and cytotoxicity screens (MTT assay). Computational tools (CoMFA, molecular dynamics) correlate logP, polar surface area, and ligand efficiency with activity. For example, fluorination on the benzothiazole ring enhances metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
